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molecular formula C15H16N2O B8772193 (4-Aminophenyl)[4-(dimethylamino)phenyl]methanone CAS No. 5809-25-6

(4-Aminophenyl)[4-(dimethylamino)phenyl]methanone

Cat. No. B8772193
M. Wt: 240.30 g/mol
InChI Key: CFYFLCCDJYTKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006458B2

Procedure details

The compound 4 (51 mg, 0.15 mmol) was stirred in 10% trifluoroacetic acid (TFA) in dichloromethane (10 mL) at room temperature for 1 hour and extracted with ethyl acetate with aqueous NaHCO3. The organic layer was dried over Na2SO4, and the filtrate was concentrated to give intermediate B (34 mg, 95%). 1H-NMR (CDCl3) 7.76 (d, J=8.7, 2H), 7.66 (d, J=8.4, 2H), 6.68 (d, J=8.7, 2H), 6.67 (d, J=8.4, 2H), 4.04 (br. s, 1H), 3.06 (s, 6H) ppm; ESI-MS m/z calcd for C15H16N2O: 240. 3004. found 241.2071 [M+1].
Name
compound 4
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:25])[C:3]1[CH:24]=[CH:23][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([NH:15]C(=O)OC(C)(C)C)=[CH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1>FC(F)(F)C(O)=O.ClCCl>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([C:7]([C:6]2[CH:23]=[CH:24][C:3]([N:2]([CH3:25])[CH3:1])=[CH:4][CH:5]=2)=[O:8])=[CH:14][CH:13]=1

Inputs

Step One
Name
compound 4
Quantity
51 mg
Type
reactant
Smiles
CN(C1=CC=C(C(=O)C2=CC=C(C=C2)NC(OC(C)(C)C)=O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate with aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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